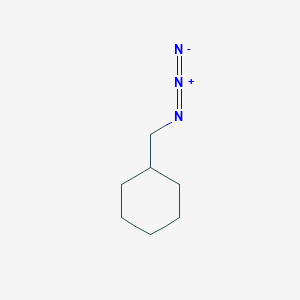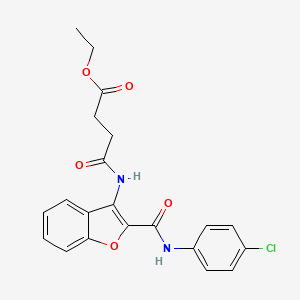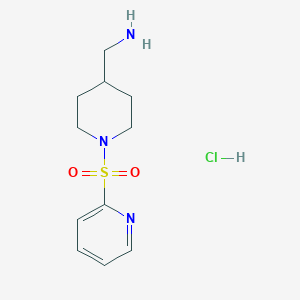![molecular formula C20H19N7O B2749610 4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide CAS No. 2097899-74-4](/img/structure/B2749610.png)
4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide” is a complex organic compound. It contains several functional groups and rings, including a pyrrole ring, a triazole ring, and a pyridazine ring .
Synthesis Analysis
The synthesis of such compounds typically involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple reactive groups, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, stability, melting point, and boiling point among others .科学的研究の応用
Antileishmanial Agents
Compounds with similar structures have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL). These compounds, including derivatives of pyrroloquinoline, have shown potential in vitro antileishmanial activity and in vivo efficacy in reducing parasite burden in infected mice. The stability of these compounds in both simulated gastric and intestinal fluids has been ascertained, indicating their potential as oral therapeutic agents .
c-Met Kinase Inhibition
Derivatives bearing the triazolo[4,3-a]pyrazine moiety have been designed as potential c-Met kinase inhibitors. These compounds have been evaluated against various cancer cell lines and have shown excellent anti-tumor activity. The most promising compound exhibited superior c-Met kinase inhibition ability at the nanomolar level, suggesting the potential of similar compounds in targeted cancer therapies .
Energetic Materials
The structural features of triazole and pyridazine rings contribute to the thermal stability and energetic properties of materials. Compounds with these moieties have been explored as heat-resistant explosives with high thermal stability and performance. These materials could be used in applications requiring high-energy output and stability under extreme conditions .
Biotechnology Research
In biotechnology, the triazole and pyridazine rings are often used in the design of biomolecules and sensors. For instance, electrochemical impedance spectroscopy has been utilized to construct label-free impedance immunosensing systems for the ultra-sensitive determination of biomarkers in human serum samples. The incorporation of such compounds into biosensors could enhance their sensitivity and specificity .
Industrial Applications
The robustness of triazole-based compounds makes them suitable for industrial applications where thermal stability is crucial. These compounds can serve as building blocks for constructing materials that maintain integrity under high temperatures and harsh conditions, which is essential in manufacturing processes and materials engineering .
Environmental Impact
The environmental impact of such compounds is an important consideration, especially when they are used in large-scale industrial processes. The physicochemical properties, such as density, thermal stability, and sensitivity towards impact and friction, need to be evaluated to ensure that these compounds do not pose a significant risk to the environment or public health .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-pyrrol-1-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c28-20(15-3-5-17(6-4-15)25-10-1-2-11-25)22-16-9-12-26(13-16)19-8-7-18-23-21-14-27(18)24-19/h1-8,10-11,14,16H,9,12-13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONEQYJSCTFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)
![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)
![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)

![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)
